

A Technical Guide to the Quantum Chemical Calculations of (4-Phenylphenoxy)phosphonic Acid

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Compound of Interest

Compound Name: (4-Phenylphenoxy)phosphonic acid

Cat. No.: B15575746

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Introduction

(4-Phenylphenoxy)phosphonic acid is a molecule of interest in materials science and drug development due to the combined properties of the biphenyl ether scaffold and the phosphonic acid group. The phosphonic acid moiety is known for its strong binding to metal oxides and its structural analogy to phosphates, making it a key functional group in the design of bioactive molecules and for surface functionalization.^{[1][2]} Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular properties of such compounds, offering insights into their geometric structure, vibrational characteristics, and electronic behavior. This information is crucial for understanding their reactivity, stability, and potential interactions in various chemical and biological systems.

While specific computational studies on **(4-Phenylphenoxy)phosphonic acid** are not readily available in published literature, this guide outlines the standard theoretical procedures and expected results based on well-established computational methods for analogous compounds, such as phenylphosphonic acid and biphenyl derivatives. The data presented herein is hypothetical but representative of what would be expected from rigorous quantum chemical analysis.

Experimental Protocols: Computational Methodology

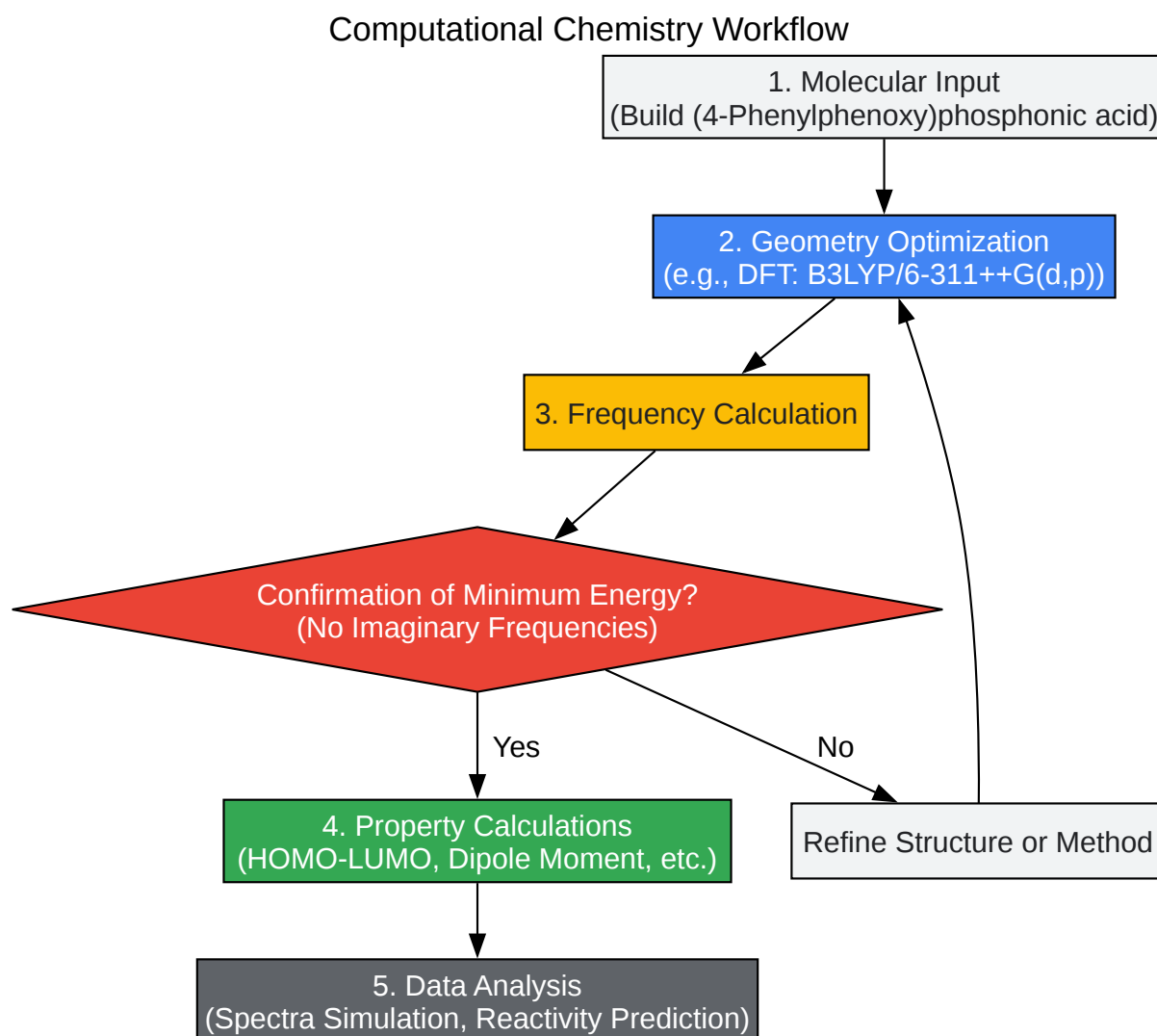
The quantum chemical calculations outlined here follow a standard protocol for the analysis of organic molecules, employing Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost in studying molecular systems.

- 1. Molecular Structure and Optimization:** The initial 3D structure of **(4-Phenylphenoxy)phosphonic acid** is constructed using standard bond lengths and angles. A full geometry optimization is then performed in the gas phase without any symmetry constraints. This is a critical step to find the lowest energy conformation of the molecule. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set, such as 6-311++G(d,p), which provides a good description of electronic structure for a wide range of molecules.
- 2. Vibrational Frequency Analysis:** Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.
- 3. Electronic Property Calculation:** Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Other properties such as the dipole moment and molecular electrostatic potential (MEP) are also calculated to understand the charge distribution and reactive sites of the molecule.

Software: All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Workflow for Quantum Chemical Analysis

The logical flow of a typical quantum chemical investigation is depicted below. This workflow starts with the initial molecular design and proceeds through optimization and property calculation to the final analysis of the results.



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Figure 1: A typical workflow for quantum chemical calculations.

Data Presentation: Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data for **(4-Phenylphenoxy)phosphonic acid**, as would be obtained from the computational protocol described above.

Table 1: Predicted Optimized Geometrical Parameters

This table presents a selection of key bond lengths and angles for the optimized structure of **(4-Phenylphenoxy)phosphonic acid**. The atom numbering is based on standard chemical conventions. The dihedral angle between the two phenyl rings is a particularly important parameter for this molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)		
P=O	1.48	
P-OH	1.57	
P-O(ether)	1.62	
C-O(ether)	1.37	
C-C (phenyl rings)	1.39 - 1.41	
C-C (inter-ring)	1.49	
Bond Angles (°)		
O=P-OH	113.0	
HO-P-OH	106.0	
P-O-C	120.0	
C-O-C (ether)	118.0	
Dihedral Angle (°)		
Phenyl-Phenyl	40.0 - 45.0	

Table 2: Predicted Vibrational Frequencies

The most significant vibrational modes and their predicted frequencies are listed below. These frequencies are characteristic of the molecule's functional groups and are useful for interpreting experimental IR and Raman spectra.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Frequency (cm ⁻¹)	Assignment	Vibrational Mode
~3650	O-H stretch	Phosphonic acid hydroxyls
~3060	C-H stretch	Aromatic rings
~1600, ~1490	C=C stretch	Aromatic rings
~1260	P=O stretch	Phosphoryl group
~1240	C-O-C stretch	Asymmetric, ether linkage
~1020	P-OH stretch	Phosphonic acid
~950	O-P-O stretch	Symmetric

Table 3: Predicted Electronic Properties

This table summarizes the key electronic properties calculated for **(4-Phenylphenoxy)phosphonic acid**. The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic excitability and chemical reactivity.

Property	Predicted Value
HOMO Energy	-6.5 eV
LUMO Energy	-1.2 eV
HOMO-LUMO Gap (ΔE)	5.3 eV
Dipole Moment	3.5 D

Conclusion

This technical guide provides a comprehensive overview of the standard computational approach for studying the molecular properties of **(4-Phenylphenoxy)phosphonic acid**. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry, vibrational spectra, and electronic structure. The hypothetical data presented serves as a robust example of the expected outcomes from such an investigation. These theoretical predictions are invaluable for guiding future experimental work, aiding in the interpretation of spectroscopic data, and providing a molecular-level understanding that can accelerate the design and development of new materials and therapeutic agents.

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